(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone
CAS No.: 1421455-47-1
Cat. No.: VC5316178
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.42
* For research use only. Not for human or veterinary use.
![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone - 1421455-47-1](/images/structure/VC5316178.png)
Specification
CAS No. | 1421455-47-1 |
---|---|
Molecular Formula | C17H18N4O2S |
Molecular Weight | 342.42 |
IUPAC Name | [3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-ethyl-5-methylpyrazol-3-yl)methanone |
Standard InChI | InChI=1S/C17H18N4O2S/c1-3-21-14(8-11(2)19-21)16(22)20-9-12(10-20)23-17-18-13-6-4-5-7-15(13)24-17/h4-8,12H,3,9-10H2,1-2H3 |
Standard InChI Key | KUSQOSUUIHZSJO-UHFFFAOYSA-N |
SMILES | CCN1C(=CC(=N1)C)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound features a benzothiazole ring linked via an ether bond to an azetidine (4-membered nitrogen heterocycle), which is further connected to a 1-ethyl-3-methylpyrazole group through a ketone bridge. Key properties include:
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈N₄O₂S |
Molecular Weight | 342.42 g/mol |
IUPAC Name | 3-(1,3-Benzothiazol-2-yloxy)azetidin-1-ylmethanone |
SMILES | CCN1C(=CC(=N1)C)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Topological Polar Surface Area | 80.4 Ų |
LogP (Predicted) | 2.78 |
The benzothiazole moiety contributes π-π stacking capabilities, while the azetidine’s strained ring enhances metabolic stability .
Synthesis and Analytical Data
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Azetidine Functionalization: 3-Hydroxyazetidine is reacted with 2-chlorobenzothiazole under basic conditions to form 3-(benzo[d]thiazol-2-yloxy)azetidine.
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Pyrazole Activation: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is converted to its acyl chloride using thionyl chloride .
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Coupling Reaction: The azetidine intermediate and pyrazole acyl chloride undergo nucleophilic acyl substitution in the presence of triethylamine, yielding the final product.
Yield: ~65–72% (optimized conditions).
Spectroscopic Characterization
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¹H NMR (600 MHz, CDCl₃): δ 7.68–7.65 (m, 2H, benzothiazole-H), 7.42–7.38 (m, 1H, benzothiazole-H), 6.91 (s, 1H, pyrazole-H), 4.72–4.68 (m, 1H, azetidine-H), 4.21–4.17 (m, 2H, azetidine-H), 3.95 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.41 (s, 3H, CH₃), 1.44 (t, J = 7.2 Hz, 3H, CH₂CH₃).
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IR (KBr): 1715 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-O-C asym) .
Biological Activity and Mechanisms
Enzyme Inhibition
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DprE1 Inhibition: Benzothiazole derivatives exhibit potent activity against Mycobacterium tuberculosis DprE1, a critical enzyme in arabinogalactan biosynthesis (IC₅₀ = 0.8–2.3 µM). The azetidine’s conformational rigidity may enhance target binding .
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Kinase Modulation: Pyrazole-containing analogs inhibit EGFR/HER2 kinases (IC₅₀ = 12–45 nM), suggesting potential anticancer applications .
Antimicrobial Activity
Pathogen | MIC (µg/mL) | Mechanism |
---|---|---|
Staphylococcus aureus | 4.2 | Cell wall synthesis disruption |
Escherichia coli | 16.7 | DNA gyrase inhibition |
Candida albicans | 8.5 | Ergosterol biosynthesis interference |
Data extrapolated from structurally related compounds .
Structure-Activity Relationships (SAR)
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Benzothiazole Modification: Electron-withdrawing groups (e.g., -F, -NO₂) at position 6 improve antibacterial potency by 3–5×.
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Azetidine Substitution: N-Methylation reduces metabolic clearance (t₁/₂ increased from 1.2 to 3.8 hr in murine models).
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Pyrazole Optimization: Bulkier substituents (e.g., ethyl > methyl) enhance kinase selectivity by occupying hydrophobic pockets .
Comparative Analysis with Analogues
Compound | Target | IC₅₀ (nM) | Selectivity Index |
---|---|---|---|
Parent Compound | DprE1 | 850 | 12.3 (vs. human cells) |
6-Fluoro Derivative | DprE1 | 220 | 8.9 |
N-Methyl Azetidine Analogue | EGFR | 45 | 6.2 |
Selectivity index = IC₅₀(non-target)/IC₅₀(target) .
Pharmacokinetic and Toxicity Profiles
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